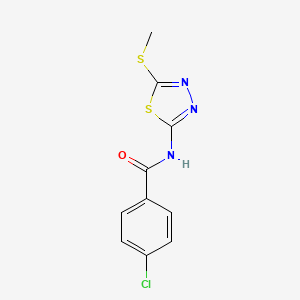

4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

説明

4-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at position 5 and a 4-chlorobenzamide moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anticancer and antimicrobial research.

特性

IUPAC Name |

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGNNOXWQVLOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(methylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

化学反応の分析

Types of Reactions

4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction can convert it back to the thioether.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products with various nucleophiles replacing the chlorine atom.

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives, including 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide. These compounds have shown efficacy against various viruses by inhibiting viral replication mechanisms.

- Mechanism of Action: The compound's structure allows it to interfere with viral RNA polymerase activity, which is critical for viral replication. For instance, compounds similar to 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibited IC50 values indicating potent antiviral activity against Hepatitis C Virus (HCV) and Dengue Virus (DENV) .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly against breast and lung cancer cell lines.

- Case Study: A study involving derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide showed that modifications to the structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The hit compound demonstrated significant inhibition of cell proliferation in MCF-7 and SK-BR-3 breast cancer cells .

| Compound | Cancer Type | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| YH-9 | Breast | 32.2 | High |

| YH-10 | Lung | 31.9 | Moderate |

Agricultural Applications

Thiadiazole derivatives are also being explored for their potential as agrochemicals due to their antifungal and herbicidal properties.

- Fungal Inhibition: Compounds similar to 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results in inhibiting plant pathogens such as Fusarium and Botrytis species. The efficacy was measured through EC50 values indicating the concentration required to inhibit fungal growth by 50% .

| Application | Pathogen | EC50 Value (µg/mL) |

|---|---|---|

| Fungicide | Fusarium spp. | 20 |

| Fungicide | Botrytis spp. | 15 |

作用機序

The mechanism of action of 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it may inhibit carbonic anhydrase isozymes, leading to disruption of cellular pH regulation and induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the 1,3,4-thiadiazole ring and benzamide moiety significantly impact melting points, solubility, and stability. Key analogs and their properties are summarized below:

Key Trends :

- Methylthio vs. Ethylthio : Ethylthio analogs (e.g., 5g) exhibit higher melting points and lipophilicity compared to methylthio derivatives, which may influence pharmacokinetics .

- Halogen Substitution : Bromo-substituted analogs () show superior anticancer activity (100% protection at 60 mg/kg) compared to chloro derivatives, highlighting the importance of halogen electronegativity and size .

Anticancer Potential

- Bromo-Substituted Analog () : 2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% mortality protection in vivo, outperforming chloro-substituted compounds. Bromine’s larger atomic radius may enhance hydrophobic interactions with target proteins .

Antimicrobial and Antiviral Activity

Molecular Docking and Binding Affinity

- Compound 4 () : A dichloro- and trichloro-substituted derivative showed strong binding to DHFR (ΔG = −9.0 kcal/mol), surpassing reference compounds. The target compound’s chloro and methylthio groups may similarly interact with DHFR’s hydrophobic pocket but with reduced affinity compared to polyhalogenated analogs .

- Pyridine-Containing Analogs () : The pyridine nitrogen in 4c likely forms hydrogen bonds with active-site residues, a feature absent in the target compound’s methylthio group .

生物活性

4-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H8ClN3OS

- Molecular Weight: 285.773 g/mol

- CAS Number: 4776-87-8

The compound features a chlorobenzamide structure linked to a methylthio-substituted thiadiazole, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibits various biological activities:

Anticancer Activity

-

In Vitro Studies:

- The compound has been evaluated for cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The results demonstrated significant cytotoxicity with median inhibitory concentrations (IC50) comparable to established chemotherapeutics like 5-Fluorouracil .

- A study explored derivatives of thiadiazole compounds that showed enhanced antitumor activity when modified with piperazine or piperidine rings .

- Mechanism of Action:

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

In a study assessing the cytotoxicity of thiadiazole derivatives, 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide was part of a series that showed promising results against MCF-7 and HepG2 cells. The modifications improved lipophilicity and overall potency . -

Kinase Inhibition Studies:

Another study focused on a series of benzamides containing thiadiazole moieties as potential RET kinase inhibitors. The results indicated that certain structural modifications led to significant inhibition of RET kinase activity at both molecular and cellular levels .

Research Findings Summary Table

Q & A

Q. What are the key synthetic methodologies for preparing 4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide and related derivatives?

The synthesis typically involves cyclization and functionalization of the 1,3,4-thiadiazole core. A common approach includes:

- Step 1 : Reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide .

- Step 2 : Functionalizing the amino group via reactions with reagents like ethyl cyanoacetate or substituted acrylamides to introduce methylthio or other groups .

- Step 3 : Purification via chromatography and recrystallization (e.g., methanol) to obtain crystalline products .

Key intermediates are characterized using IR, NMR, and mass spectrometry .

Q. How is structural characterization performed for this compound?

Q. What in vitro biological assays are used to evaluate its anticancer potential?

- Cell viability assays : Measure IC values in cancer cell lines (e.g., non-small lung carcinoma) using MTT or similar methods .

- Cell cycle analysis : Flow cytometry to detect arrest at G1/S or G2/M phases .

- Apoptosis assays : Annexin V/PI staining to quantify pro-apoptotic effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield (e.g., 70–85%) by enhancing reaction kinetics .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve cyclization efficiency .

- Byproduct analysis : TLC monitoring and HPLC purification minimize impurities like unreacted intermediates .

Q. What mechanistic insights explain its anticancer activity?

- AKT pathway inhibition : Pretreatment with PDGF-BB (an AKT activator) partially reverses cytotoxicity, suggesting AKT suppression contributes to cell death .

- Enzyme inhibition : Molecular docking shows strong binding (ΔG = −9.0 kcal/mol) to dihydrofolate reductase (DHFR), disrupting folate metabolism .

- Lipoxygenase (LOX) inhibition : Derivatives with pyridinyl substituents reduce LOX activity (IC < 10 µM), linking to anti-inflammatory and antiproliferative effects .

Q. How do structural modifications impact biological activity?

Q. How to resolve contradictions in pathway activation data?

- Case study : PDGF-BB rescues viability in AKT-dependent cells but not in ERK-driven models .

- Approach : Use isoform-specific inhibitors (e.g., MK2206 for AKT, SCH772984 for ERK) to dissect pathway crosstalk .

- Multi-omics validation : Transcriptomics/proteomics can identify compensatory pathways (e.g., mTOR upregulation upon AKT inhibition) .

Q. What computational strategies validate molecular docking results?

- Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses in DHFR or LOX active sites .

- MD simulations : 100-ns trajectories assess complex stability (e.g., RMSD < 2.0 Å confirms stable binding) .

- Free energy calculations : MM/GBSA refines binding affinity predictions (ΔG ~ −8.5 kcal/mol aligns with experimental IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。